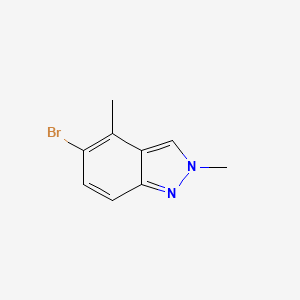

5-Bromo-2,4-dimethyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCAYMTGYRYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NN(C=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657251 | |

| Record name | 5-Bromo-2,4-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-89-3 | |

| Record name | 5-Bromo-2,4-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,4-dimethyl-2H-indazole chemical properties

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole: Properties, Synthesis, and Applications

Introduction

This compound is a substituted indazole, a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1] The indazole scaffold is a "privileged" structure in medicinal chemistry, meaning it frequently appears in biologically active compounds and approved drugs.[1][2] This specific derivative, with bromine and methyl substitutions, serves as a versatile intermediate and building block in the synthesis of complex molecules.[3] Its unique electronic and steric properties make it a valuable component in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 1159511-89-3 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Appearance | Light yellow crystalline solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| Boiling Point | 337.2±22.0°C at 760 mmHg (Predicted) | [] |

| Density | 1.53±0.1 g/cm³ (Predicted) | [] |

Molecular Structure

The structure consists of a bicyclic indazole core. A bromine atom is attached at the 5-position of the benzene ring, a methyl group at the 4-position, and another methyl group on the nitrogen at the 2-position of the pyrazole ring, defining it as a 2H-indazole tautomer. The 1H-indazole tautomer is generally more thermodynamically stable, but N-alkylation can lock the molecule into the 2H form.[1]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

5-Bromo-2,4-dimethyl-2H-indazole molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that medicinal chemists can exploit.[1] Indazole-containing molecules are central to a range of FDA-approved therapeutics, demonstrating activities from antiemetics (Granisetron) to potent kinase inhibitors for oncology (Pazopanib, Axitinib).[2]

The regiochemistry of substitution on the pyrazole ring nitrogen atoms fundamentally alters the molecule's spatial arrangement and biological activity. The two primary tautomeric forms, 1H-indazole and 2H-indazole, serve as precursors to N-1 and N-2 substituted derivatives, respectively. The 2H-indazole isomer, in particular, is a key structural motif in numerous potent pharmacological agents.

This guide focuses on This compound (CAS: 1159511-89-3), a specific derivative that serves as a valuable intermediate in the synthesis of novel bioactive compounds.[1] The presence of a bromine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups at C4 and N2 modulate the molecule's solubility, steric profile, and metabolic stability. Understanding the synthesis, structure, and characterization of this molecule is crucial for its effective application in research and drug development pipelines.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthetic chemistry and drug design. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1159511-89-3 | [3] |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Appearance | Light yellow crystalline solid | [1] |

| Purity | ≥ 95% (via HPLC) | [1] |

| Predicted Boiling Point | 337.2 ± 22.0 °C at 760 mmHg | [] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | [] |

| Storage Conditions | Store at 0-8°C, inert atmosphere | [1] |

| SMILES | CC1=C(C=CC2=NN(C=C12)C)Br | [4] |

| InChIKey | CJUCAYMTGYRYEH-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not abundant, a robust and regioselective synthetic route can be designed based on established principles of indazole chemistry. The most logical approach involves the N-methylation of a suitable precursor, 5-bromo-4-methyl-1H-indazole . The critical challenge in this synthesis is controlling the site of methylation, as direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers.[6]

The choice of reaction conditions is paramount to directing the alkylation to the desired N-2 position, thereby favoring the kinetically controlled product over the more thermodynamically stable N-1 isomer.

Proposed Experimental Protocol: N2-Methylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving regioselective N-alkylation of indazoles, often favoring the N-2 position.[6] The reaction proceeds under mild, neutral conditions, converting an alcohol (in this case, methanol) into an effective alkylating agent in situ.

Reagents and Materials:

-

5-bromo-4-methyl-1H-indazole (1.0 equiv)

-

Triphenylphosphine (PPh₃, 1.5-2.0 equiv)

-

Methanol (MeOH, 2.0-2.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5-2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methyl-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and methanol (2.3 equiv).

-

Dissolution: Dissolve the solids in anhydrous THF (to a concentration of approx. 0.2-0.4 M).

-

Initiation: Cool the resulting solution to 0°C using an ice bath.

-

Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is typically observed.

-

Causality Note: The azodicarboxylate activates the PPh₃, which then deprotonates the indazole and activates the methanol. The indazole anion preferentially attacks the activated methanol complex at the N-2 position, often for steric and electronic reasons, leading to the kinetic product.[6]

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the N-1 and N-2 isomers. The 2H-indazole (N-2) isomer is often the major product under these conditions.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure and, critically, the N-2 methylation is essential. While experimental spectral data for this specific compound is not widely available in public databases,[4] the following section details the standard, self-validating analytical workflow required for its characterization.

Mass Spectrometry (MS)

-

Expected Outcome: Electrospray ionization (ESI-MS) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected m/z values would be approximately 225.0 and 227.0. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₉BrN₂.

Infrared (IR) Spectroscopy

-

Expected Outcome: The most significant feature would be the absence of a broad N-H stretching band typically seen around 3100-3200 cm⁻¹ for 1H-indazoles. The spectrum would be dominated by C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1620 cm⁻¹), and C-Br stretching in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing between N-1 and N-2 isomers.

-

¹H NMR: The spectrum is expected to show signals for three aromatic protons, a singlet for the C4-methyl group, and a singlet for the N2-methyl group. The chemical shifts will be influenced by the electronic environment of the 2H-indazole system.

-

¹³C NMR: Nine distinct carbon signals are expected: five for the aromatic carbons of the bicyclic system, one for the C3 carbon, one for the C7a carbon, and two for the methyl carbons.

-

2D NMR (HMBC/NOESY): The Key to Regiochemistry: Two-dimensional correlation spectroscopy is required to prove the location of the N-methyl group.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. For the N-2 isomer, a crucial correlation should be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for the N-1 isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[7]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space proximity. For the N-2 isomer, a NOE correlation would be expected between the N2-methyl protons and the proton at the C3 position.

-

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but a valuable building block. Its utility stems from two key structural features:

-

The 2,4-Disubstituted-2H-Indazole Core: This scaffold correctly orients substituents in a three-dimensional space that has proven effective for binding to various biological targets, particularly protein kinases.[2] The N-2 methyl group can enhance metabolic stability and fine-tune binding interactions.

-

The C5-Bromine Handle: The bromine atom is a versatile functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse aryl, heteroaryl, or amine substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This compound is therefore an ideal intermediate for research programs focused on developing novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-bromo-3-ethyl-2-methyl-2H-indazole [smolecule.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethyl-2H-indazole

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this molecule, however, presents a notable challenge in controlling the regioselectivity of N-alkylation. The indazole ring system possesses two nitrogen atoms, N1 and N2, and the selective methylation of the N2 position is crucial for obtaining the desired product. This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the N2-methyl bond, leading to the precursor 5-bromo-4-methyl-1H-indazole . This intermediate can then be traced back to a suitably substituted aniline, in this case, 4-bromo-3-methylaniline , through a diazotization and cyclization reaction.

This strategy is advantageous as it breaks down the synthesis into two distinct and manageable stages:

-

Formation of the Indazole Core: The synthesis of the 5-bromo-4-methyl-1H-indazole scaffold from a commercially available aniline derivative.

-

Regioselective N2-Methylation: The selective introduction of a methyl group at the N2 position of the indazole ring, overcoming the common issue of obtaining a mixture of N1 and N2 isomers.

The following sections will provide a detailed exploration of each of these stages.

Part 1: Synthesis of the 5-Bromo-4-methyl-1H-indazole Intermediate

The initial step in this pathway is the construction of the indazole ring system. A well-established method for this transformation is the reaction of a substituted aniline with a diazotizing agent, followed by in situ cyclization. The following protocol is adapted from established procedures for the synthesis of substituted indazoles.[1]

Experimental Protocol

-

Acetylation of 4-bromo-3-methylaniline:

-

In a round-bottom flask, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.

-

Cool the solution in an ice bath and slowly add acetic anhydride. The acetylation serves to protect the amino group and facilitate the subsequent cyclization.

-

Stir the reaction mixture for approximately one hour to ensure complete acetylation.

-

-

Diazotization and Cyclization:

-

To the acetylated aniline solution, add potassium acetate followed by the slow addition of isoamyl nitrite. Isoamyl nitrite is a common diazotizing agent used under non-aqueous conditions.

-

Heat the reaction mixture to reflux for several hours. During this step, the amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

-

-

Hydrolysis and Workup:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add concentrated hydrochloric acid to the residue and heat to hydrolyze the acetyl group.

-

Cool the solution and neutralize with a strong base, such as sodium hydroxide, to a pH of approximately 11.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-4-methyl-1H-indazole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Part 2: Regioselective N2-Methylation

The alkylation of indazoles can be notoriously unselective, often yielding a mixture of N1 and N2 isomers under basic conditions.[2] To achieve the desired regioselectivity for the N2 position, kinetically controlled conditions are favored. An effective method for the regioselective N2-methylation of indazoles is the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid.[3]

Causality of Regioselectivity

Under acidic conditions, the N2 lone pair of the indazole ring is more kinetically accessible for alkylation compared to the N1 lone pair.[2][3] The use of methyl 2,2,2-trichloroacetimidate as the methylating agent, activated by a protic or Lewis acid, facilitates a mild and highly regioselective transfer of the methyl group to the N2 position.

Experimental Protocol

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-bromo-4-methyl-1H-indazole precursor in a suitable anhydrous solvent, such as ethyl acetate.

-

Add methyl 2,2,2-trichloroacetimidate to the solution.

-

-

Acid Catalysis:

-

Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or boron trifluoride etherate, to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield the final product as a light yellow crystalline solid.[4]

-

Data Presentation

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (Expected) |

| 1 | 4-bromo-3-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Chloroform, Ethyl acetate | Reflux | 20-24 h | 85-95% |

| 2 | 5-bromo-4-methyl-1H-indazole | Methyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (cat.) | Ethyl acetate | Room Temp. | 4-6 h | 80-90% |

Visualization of the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed two-part strategy. The initial formation of the 5-bromo-4-methyl-1H-indazole core via a classical diazotization and cyclization of the corresponding aniline provides a solid foundation. The subsequent regioselective N2-methylation, a critical step, is best accomplished under acidic conditions using methyl 2,2,2-trichloroacetimidate to ensure high yields of the desired product while minimizing the formation of the N1-isomer. This in-depth guide provides the necessary theoretical understanding and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

5-Bromo-2,4-dimethyl-2H-indazole mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-2,4-dimethyl-2H-indazole

Authored by a Senior Application Scientist

Preamble: Situating this compound in Modern Drug Discovery

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved therapeutics.[1][2] Compounds built around this bicyclic heteroaromatic system have demonstrated a wide spectrum of biological activities, most notably in oncology.[2][3][4] While this compound is primarily documented as a key synthetic intermediate for creating novel bioactive molecules with potential anti-inflammatory and anticancer properties, a detailed, publicly-available elucidation of its intrinsic mechanism of action is not yet established.[5]

This guide, therefore, moves beyond a simple recitation of non-existent data. Instead, it synthesizes field-proven insights from structurally related indazole derivatives to construct a robust, testable, and scientifically-grounded hypothesized mechanism of action for this compound. We will proceed with the primary hypothesis that, like many of its chemical congeners, its anticancer potential is rooted in the inhibition of key oncogenic protein kinases . This document provides the theoretical framework, the downstream cellular implications, and the experimental protocols required to validate this hypothesis.

Part 1: The Indazole Core and the Kinase Inhibition Hypothesis

The indazole nucleus is a bioisostere of purine, enabling it to function as an effective "hinge-binding" motif within the ATP-binding pocket of many protein kinases. This interaction is foundational to the mechanism of action for approved indazole-based drugs like Pazopanib and Axitinib, which are multi-targeted tyrosine kinase inhibitors.[1][3] The diverse substitution patterns possible on the indazole ring allow for fine-tuning of potency and selectivity against different kinases.[3][6]

Given this extensive precedent, the most logical starting point for investigating the mechanism of this compound is to posit its function as a small-molecule kinase inhibitor. The specific substitutions—a bromine atom at position 5 and methyl groups at positions 2 and 4—confer distinct physicochemical properties:

-

5-Bromo: The halogen atom can participate in halogen bonding, a recognized interaction in drug-receptor binding, and its lipophilicity can enhance membrane permeability and hydrophobic interactions within the ATP pocket.

-

2,4-Dimethyl: The N2-methylation defines it as a 2H-indazole, which influences the orientation of other substituents and the molecule's hydrogen bonding capacity. The C4-methyl group can provide additional hydrophobic contact and sterically influence the preferred conformation for kinase binding.

Based on the targets of other substituted indazoles, we hypothesize that this compound likely exerts its effects by targeting one or more kinases critical for cell proliferation and survival, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), or Fibroblast Growth Factor Receptor (FGFR).[1][6][7]

Hypothesized Signaling Pathway: Inhibition of Aurora Kinase A

To provide a concrete model, we will focus on a primary hypothetical target: Aurora Kinase A (AURKA) , a serine/threonine kinase essential for mitotic progression.[6] Its overexpression is common in many cancers and is linked to genomic instability. Indazole derivatives have been successfully designed as potent AURKA inhibitors.[1][6]

The proposed mechanism is as follows:

-

Target Engagement: this compound enters the cell and binds to the ATP-binding site of AURKA.

-

Inhibition of Kinase Activity: This binding event competitively inhibits ATP, preventing the phosphorylation of AURKA's downstream substrates, such as Polo-like kinase 1 (PLK1) and the histone H3.

-

Cellular Consequence: The inhibition of AURKA function leads to critical failures in the mitotic process, including defects in centrosome separation and spindle assembly. This ultimately triggers the spindle assembly checkpoint, leading to G2/M cell cycle arrest and, subsequently, apoptosis.[8]

Visualization of the Hypothesized AURKA Inhibition Pathway

Caption: Hypothesized pathway of AURKA inhibition by this compound.

Part 2: Experimental Validation of the Hypothesized Mechanism

A hypothesis is only as strong as its testability. The following section outlines a self-validating system of experiments designed to rigorously interrogate the proposed kinase inhibition mechanism.

Data Presentation: Benchmarking with Known Indazole Kinase Inhibitors

Before initiating new experiments, it is crucial to understand the landscape. The following table summarizes the inhibitory activity of established indazole derivatives against our primary hypothetical target, AURKA, providing a benchmark for evaluating our test compound.

| Compound Type | Target Kinase | IC50 (nM) | Reference |

| Indazole Derivative 17 | Aurora A | 26 | [1][6] |

| Indazole Derivative 30 | Aurora A | 85 | [1][6] |

| Alisertib (MLN8237) | Aurora A | 1.2 | [1] |

| Danusertib (PHA-739358) | Aurora A | 13 | [1] |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound against a panel of purified recombinant protein kinases, including AURKA, AURKB, VEGFR2, and FGFR1.

Causality Rationale: This is the most direct test of the primary hypothesis. By using purified enzymes, we eliminate cellular complexity and can definitively determine if the compound physically inhibits the target's catalytic activity. A radiometric assay provides a highly sensitive and quantitative readout.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant human AURKA, substrate peptide (e.g., Kemptide), and [γ-³²P]ATP.

-

-

Assay Execution:

-

In a 96-well plate, add 10 µL of each compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of the enzyme/substrate solution to each well to initiate the reaction.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 30 µL of 3% phosphoric acid.

-

-

Quantification:

-

Spot 25 µL of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of the Kinase Assay Workflow

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocol 2: Cellular Proliferation and Apoptosis Assay

Objective: To determine if this compound inhibits the growth of cancer cell lines known to be sensitive to Aurora kinase inhibition (e.g., A2780 ovarian carcinoma, A549 lung adenocarcinoma) and induces apoptosis.[8]

Causality Rationale: This experiment moves from the molecular to the cellular level. If the compound inhibits a kinase essential for mitosis, it should logically lead to a reduction in cell proliferation and an increase in programmed cell death. This provides a crucial link between target engagement and a phenotypic outcome.

Methodology:

-

Cell Seeding:

-

Seed A2780 or A549 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.

-

-

Proliferation Assessment (MTT Assay):

-

After 72 hours, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking.

-

Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Assessment (Caspase-Glo 3/7 Assay):

-

In a parallel plate, after 24-48 hours of treatment, add 100 µL of Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence using a plate reader. Luminescence is proportional to caspase-3/7 activity, a hallmark of apoptosis.

-

-

Data Analysis:

-

For the MTT assay, calculate the GI50 (concentration for 50% growth inhibition).

-

For the Caspase-Glo assay, normalize the luminescence signal to the number of viable cells (from a parallel MTT plate) to determine the specific increase in apoptosis.

-

Part 3: Conclusion and Future Directions

This guide has established a strong, evidence-based hypothetical mechanism of action for this compound, centering on the inhibition of oncogenic protein kinases such as AURKA. The indazole scaffold's proven success as a kinase inhibitor provides a solid foundation for this hypothesis.[3][4] The structural features of this specific compound are consistent with those found in other active kinase inhibitors.

The true scientific value of this hypothesis lies in its testability. The detailed experimental protocols provided herein outline a clear path for any research, discovery, or drug development professional to follow. Successful validation—demonstrating potent, selective inhibition of a kinase like AURKA in vitro, followed by corresponding anti-proliferative and pro-apoptotic effects in cancer cells—would elevate this compound from a synthetic intermediate to a promising lead compound worthy of further preclinical development. Future work should also include broader kinase profiling to assess selectivity and off-target effects, as well as structural biology studies (e.g., X-ray co-crystallography) to confirm the binding mode within the target kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Bromo-2,4-dimethyl-2H-indazole

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical research. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details the physicochemical properties, spectroscopic data, chemical reactivity, and synthesis of this compound. Furthermore, it explores its current and potential applications in pharmaceutical development, materials science, and agrochemicals, while also providing essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[1] The indazole nucleus is a cornerstone in the design of bioactive molecules, found in numerous compounds with anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5]

This compound (CAS: 1159511-89-3) is a specifically substituted derivative that offers a unique combination of features for synthetic chemistry. The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups at the 2 and 4-positions influence the molecule's steric and electronic properties, solubility, and metabolic stability.[6] These characteristics make it a valuable intermediate for constructing complex molecular architectures and fine-tuning the properties of target compounds in drug discovery and materials science.[6][7]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1159511-89-3 | [6][8][9][10] |

| Molecular Formula | C₉H₉BrN₂ | [6][11] |

| Molecular Weight | 225.09 g/mol | [6][7] |

| Appearance | Light yellow crystalline solid | [6] |

| Purity | Typically ≥95% (as determined by HPLC) | [6] |

| IUPAC Name | This compound | [11] |

| Predicted XlogP | 2.6 | [11][12] |

| Storage Conditions | Store at 0-8°C in a tightly sealed container | [6][7] |

Spectroscopic Data

While specific spectral data for this exact compound is not publicly available, characterization would rely on standard analytical techniques. The expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as sharp singlets for the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule, providing further confirmation of the structure.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]+ would be observed around m/z 224 and 226. Predicted m/z for the [M+H]⁺ adduct is 225.00218.[11][12]

Chemical Reactivity and Synthesis

Synthesis

The synthesis of 2H-indazoles can be achieved through various routes. A common and effective strategy involves a copper- or palladium-catalyzed one-pot, three-component reaction.[2][13] This approach typically uses an ortho-halo-benzaldehyde, a primary amine, and an azide source. For this compound, a plausible synthetic route would start from a correspondingly substituted bromobenzaldehyde.

This method is valued for its operational simplicity and tolerance of various functional groups, making it suitable for creating diverse libraries of indazole derivatives.[13]

Reactivity

The reactivity of this compound is dominated by the versatile bromine atom at the 5-position. This site is primed for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.[14][15] This is a cornerstone for adding complexity and modulating the molecule's properties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups, a common functional group in bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, the bromine can be displaced by potent nucleophiles under specific conditions.[14]

Applications in Research and Development

The unique structure of this compound makes it a highly sought-after intermediate in several high-value research areas.[6]

-

Pharmaceutical Development: As a key building block, it is used in the synthesis of novel compounds with potential therapeutic benefits. Indazole cores are prevalent in kinase inhibitors, which are a major class of anti-cancer drugs.[1][5][6] The compound has been utilized to create molecules with promising anti-inflammatory and anti-cancer properties.[6]

-

Materials Science: The compound's properties are being explored for the creation of novel organic electronic materials, such as those used in advanced sensors and organic light-emitting devices (OLEDs). The ability to functionalize the indazole core allows for the fine-tuning of electronic and photophysical properties.[6]

-

Agricultural Chemistry: It serves as an intermediate in the formulation of next-generation agrochemicals, contributing to the development of more effective and targeted products for crop protection.[6][7]

Safety and Handling

Based on safety data sheets (SDS) for closely related brominated indazole compounds, this compound should be handled with care.[16][17][18]

-

Hazard Identification:

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[16][19]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[16][20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[16][17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][20]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

Experimental Protocols: Exemplary Suzuki Coupling

To illustrate its practical application, this section provides a representative protocol for a Suzuki cross-coupling reaction. This protocol is a self-validating system; successful product formation, confirmed by techniques like LC-MS and NMR, validates the chosen reagents and conditions.

Objective: To synthesize 5-Aryl-2,4-dimethyl-2H-indazole from this compound and an arylboronic acid.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is based on its proven efficacy in coupling aryl bromides. A carbonate base is used to activate the boronic acid, and a solvent mixture of dioxane and water facilitates the dissolution of both organic and inorganic reagents, which is critical for the catalytic cycle.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture with stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential. Its well-defined structure, coupled with the synthetic versatility of the bromine handle, establishes it as a valuable intermediate in the pursuit of novel pharmaceuticals, advanced materials, and specialized agrochemicals. The insights provided in this guide aim to equip researchers and developers with the core technical knowledge required to effectively utilize this compound in their synthetic and research endeavors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srinichem.com [srinichem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. chemshuttle.com [chemshuttle.com]

- 11. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 12. PubChemLite - 5-bromo-2,7-dimethyl-2h-indazole (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 13. 2H-Indazole synthesis [organic-chemistry.org]

- 14. Buy 5-bromo-3-ethyl-2-methyl-2H-indazole [smolecule.com]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

5-Bromo-2,4-dimethyl-2H-indazole CAS number 1159511-89-3

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3)

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are critical building blocks in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[4] This guide focuses on a specific, functionalized derivative: This compound (CAS No. 1159511-89-3).

This molecule is not merely an inert scaffold but a highly versatile intermediate. The strategic placement of its substituents—a bromine atom at the C5 position, a methyl group on the benzene ring at C4, and a methyl group on the pyrazole nitrogen at N2—offers a trifecta of synthetic handles for molecular elaboration. The C5-bromo group is particularly significant, serving as a prime site for transition-metal-catalyzed cross-coupling reactions, thereby enabling the rapid diversification of the indazole core. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy rooted in established chemical principles, its reactivity profile, and its applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental characteristics of this compound are summarized below. This data, compiled from chemical supplier and database information, provides the foundational knowledge for its use in a laboratory setting.[5][][7]

Chemical Structure

Caption: Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1159511-89-3 | [5][] |

| Molecular Formula | C₉H₉BrN₂ | [5] |

| Molecular Weight | 225.09 g/mol | [5] |

| Monoisotopic Mass | 223.9949 Da | [7] |

| Appearance | Light yellow crystalline solid | [5] |

| Purity | ≥ 95% (as determined by HPLC) | [5] |

| Boiling Point | 337.2 ± 22.0 °C (Predicted at 760 mmHg) | [] |

| XlogP (Predicted) | 2.6 | [7] |

| Storage Conditions | Store at 0-8°C, protected from light | [5] |

Synthesis and Mechanistic Considerations

While specific synthetic procedures for this compound are not extensively published in peer-reviewed literature, a robust and logical pathway can be devised based on well-established methodologies for the regioselective N-alkylation of indazoles.[8] The thermodynamically more stable 1H-indazole tautomer is typically the major product in primary synthesis, but subsequent alkylation can be directed to the N2 position.[1]

The most logical approach involves the selective N2-methylation of a pre-existing indazole core, 5-bromo-4-methyl-1H-indazole . This strategy offers superior control over isomer formation compared to constructing the ring system from acyclic precursors where multiple isomers could form.

Causality of the Synthetic Choice:

-

Regiocontrol: Directing alkylation to the N2 position of an existing indazole is a known challenge, but conditions can be optimized. The choice of base, solvent, and methylating agent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the indazolide anion.

-

Reaction Pathway: The reaction proceeds via an SN2 mechanism. The indazolide anion, formed by deprotonation of the N1-proton, acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The solvent choice, typically a polar aprotic solvent like DMF or THF, facilitates this type of reaction by solvating the cation without interfering with the nucleophile.

Caption: Figure 2: Proposed N-Alkylation Synthesis Workflow.

Proposed Synthetic Protocol: N2-Methylation

This protocol is a representative, field-proven methodology adapted for this specific target. It is designed to be self-validating through clear checkpoints and analytical verification steps.

4.1 Materials and Equipment

-

Reagents: 5-bromo-4-methyl-1H-indazole, Sodium hydride (60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography.

4.2 Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution, preventing runaway reactions. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

-

Methylation: Add methyl iodide (1.2-1.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Causality: This step neutralizes any remaining base and destroys excess methyl iodide. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the desired this compound. The N2-isomer is generally more nonpolar and will elute first.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile building block. The C5-bromo substituent is a key functional handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[9]

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding biaryl structures common in kinase inhibitors.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains crucial for modulating solubility and biological target affinity.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to the molecular scaffold.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This reactivity profile allows for the systematic exploration of the chemical space around the indazole core, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Caption: Figure 3: Synthetic Utility via Cross-Coupling Reactions.

Applications in Research and Development

The utility of this compound spans multiple scientific domains.

-

Pharmaceutical Development: As a key intermediate, it serves as a starting point for synthesizing libraries of novel compounds for high-throughput screening.[5] The indazole core is present in numerous kinase inhibitors, and this specific building block is well-suited for developing new anti-cancer agents.[1][3] Its structure may also be relevant for anti-inflammatory and neurological drug discovery programs.[4][5]

-

Materials Science: The rigid, aromatic structure of the indazole core, combined with the potential for electronic modification via the bromo-substituent, makes it an attractive candidate for research into novel organic electronic materials for sensors and light-emitting devices.[5]

-

Agricultural Chemistry: The compound can be used in the formulation of next-generation agrochemicals, contributing to the development of crop protection products with enhanced efficacy against pests and diseases.[5][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-indazole derivatives provides a strong basis for hazard assessment.[11][12][13]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, functionalized core provides a reliable platform for synthetic diversification. The presence of the C5-bromo group, in particular, unlocks access to a vast chemical space through modern cross-coupling chemistry. For researchers in drug discovery, materials science, and agrochemistry, this compound represents not just a molecule, but a gateway to innovation and the development of novel, high-value chemical entities.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 7. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. Buy 5-bromo-3-ethyl-2-methyl-2H-indazole [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a substituted N-heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structural features, including the indazole core, bromine substituent, and methyl groups, make it a valuable intermediate in the synthesis of novel bioactive molecules with potential applications as anti-inflammatory and anticancer agents.[1] A thorough spectroscopic characterization is fundamental to confirm its identity, purity, and structure, ensuring the reliability of any subsequent research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. As a self-validating system, the protocols and data interpretation principles described herein are grounded in established spectroscopic techniques for N-heterocyclic compounds.

Molecular Structure and Key Features

The structure of this compound (CAS 1159511-89-3) consists of a bicyclic indazole core with a bromine atom at the 5-position, a methyl group at the 4-position, and a methyl group on the N2 nitrogen of the pyrazole ring.

The substitution pattern, particularly the N2-methylation, defines it as a 2H-indazole, which has distinct spectroscopic signatures compared to its 1H-indazole isomer.

Expected Spectroscopic Data and Interpretation

While specific experimental spectra for this exact compound are not publicly available, we can predict the characteristic features based on extensive data from analogous substituted indazoles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom and the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 - 8.2 | Singlet (s) | - | The proton at C3 of the indazole ring typically appears as a singlet at a downfield position in 2H-indazoles. |

| H-6 | ~7.3 - 7.5 | Doublet (d) | ~8.5 - 9.0 | Coupled to H-7. |

| H-7 | ~7.1 - 7.3 | Doublet (d) | ~8.5 - 9.0 | Coupled to H-6. |

| N-CH₃ | ~4.0 - 4.2 | Singlet (s) | - | The N-methyl group in 2H-indazoles is typically deshielded and appears as a sharp singlet. |

| C4-CH₃ | ~2.4 - 2.6 | Singlet (s) | - | The methyl group on the benzene ring will be a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the 2H-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~122 - 125 | In 2H-indazoles, C3 is typically more shielded compared to 1H-isomers. |

| C3a | ~120 - 123 | Bridgehead carbon. |

| C4 | ~130 - 133 | Carbon bearing the methyl group. |

| C5 | ~115 - 118 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |

| C6 | ~128 - 131 | |

| C7 | ~110 - 113 | |

| C7a | ~148 - 151 | Bridgehead carbon adjacent to N2. |

| N-CH₃ | ~35 - 38 | N-methyl carbon. |

| C4-CH₃ | ~15 - 18 | C4-methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Key Feature |

| [M]⁺ | 224 & 226 | Molecular ion peak showing a characteristic M and M+2 pattern with approximately 1:1 intensity ratio, which is indicative of a single bromine atom.[2] |

| [M+H]⁺ | 225 & 227 | Protonated molecular ion, also exhibiting the 1:1 isotopic pattern.[2] |

Expert Insight: The presence of the bromine atom provides a clear and easily identifiable signature in the mass spectrum, making it a powerful tool for confirming the presence of this halogen in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds of the indazole ring.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=N Stretch | Indazole Ring |

| 1250 - 1150 | C-N Stretch | Indazole Ring |

| ~800 | C-H Bend | Aromatic (out-of-plane) |

| 700 - 550 | C-Br Stretch | Bromoalkane |

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

Proper sample preparation is critical for obtaining meaningful results. The compound is expected to be a solid at room temperature.[1]

-

NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

MS: For Electrospray Ionization (ESI), prepare a dilute solution (~1 mg/mL) in a solvent such as methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used.

-

FTIR: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100-200 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

The Biological Versatility of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Primer for Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have rendered it a "privileged scaffold," leading to the development of numerous clinically approved drugs with a wide array of therapeutic applications, including anti-cancer and anti-inflammatory agents.[3][4] The introduction of specific substituents, such as a bromine atom at the 5-position and methyl groups at the 2- and 4-positions, as seen in 5-Bromo-2,4-dimethyl-2H-indazole, can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a valuable resource for researchers engaged in drug discovery and development. While direct, extensive biological data for this specific molecule is emerging, we can infer its potential by examining the activities of structurally related indazole derivatives. This compound is frequently utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery, influencing factors from solubility to cell permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem |

| Molecular Weight | 225.09 g/mol | PubChem |

| CAS Number | 1159511-89-3 | BOC Sciences[] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | (Inferred) |

Synthetic Pathways: A Representative Protocol

The synthesis of 2H-indazoles can be achieved through various methodologies. A common and effective approach involves a copper-catalyzed one-pot, three-component reaction. The following protocol is a representative synthesis based on established methods for related 2H-indazoles.[2][7]

Workflow for the Synthesis of 2H-Indazoles

Caption: A generalized workflow for the copper-catalyzed synthesis of 2H-indazoles.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add the corresponding 2-bromobenzaldehyde (1 equivalent), a copper(I) oxide nanoparticle catalyst (Cu₂O-NP, ~5 mol%), and polyethylene glycol (PEG 300) as the solvent.

-

Addition of Reagents: Add the primary amine (e.g., methylamine, 1.2 equivalents) and sodium azide (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the indazole scaffold is a well-established pharmacophore with diverse biological activities.[7] This compound serves as a critical building block for the synthesis of molecules with potential anticancer and anti-inflammatory properties.[5]

Anticancer Potential

Numerous indazole derivatives have demonstrated significant anti-cancer activity through various mechanisms, including the inhibition of protein kinases.[8] For instance, derivatives of 5-bromo-7-azaindolin-2-one have shown potent antitumor activity against a range of cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer).[9] While not a direct measure of the activity of this compound, it highlights the potential of the 5-bromo-indazole core in developing novel anticancer agents. Related indazole compounds have been found to induce apoptosis in cancer cells.[10]

Potential Anticancer Signaling Pathway Involvement

Caption: Postulated mechanism of anticancer activity for indazole derivatives.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[4][11] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. A study on indazole and its simple derivatives demonstrated a concentration-dependent inhibition of COX-2.[11] Given that this compound is used to synthesize compounds with anti-inflammatory potential, it is plausible that its derivatives could also target pathways involved in inflammation.[5]

Serotonin Receptor Modulation

Intriguingly, a study on a related 5-bromo-indazole analog revealed high potency as a serotonin 5-HT₂A receptor agonist.[12] In silico docking studies from this research suggested a potential halogen-bonding interaction with a phenylalanine residue (Phe234) in the receptor's binding pocket. This finding opens up an avenue for exploring this compound and its derivatives as modulators of serotonergic pathways, which are implicated in a variety of neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol provides a method to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutics. While direct biological data for this specific compound is limited, the well-documented anticancer, anti-inflammatory, and receptor-modulating activities of the broader indazole class provide a strong rationale for its further investigation. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation in a panel of biological assays to elucidate their specific mechanisms of action and therapeutic potential. The insights gained from such studies will be invaluable for guiding the design of next-generation indazole-based drugs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 5-bromo-3-ethyl-2-methyl-2H-indazole [smolecule.com]

- 11. jcdr.net [jcdr.net]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

References

- 1. 2H-Indazole synthesis [organic-chemistry.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

Methodological & Application

Synthesis of 5-Bromo-2,4-dimethyl-2H-indazole: An Application Note and Protocol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2,4-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is a two-step process commencing with the synthesis of the key intermediate, 5-bromo-4-methyl-1H-indazole, from commercially available 4-bromo-2,5-dimethylaniline. The subsequent step focuses on the critical regioselective N-methylation at the N-2 position to yield the final product. This guide offers a detailed, step-by-step experimental procedure, explains the rationale behind the choice of reagents and reaction conditions, and includes safety precautions and characterization data.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their structural versatility and ability to modulate various biological targets have made them a focal point in drug discovery, with applications as anti-inflammatory, anti-cancer, and anti-HIV agents. The specific substitution pattern on the indazole ring is crucial for its biological activity. This compound is a valuable building block for the synthesis of more complex molecules, where the bromine atom allows for further functionalization via cross-coupling reactions, and the methylation pattern influences the compound's physicochemical properties and target engagement.

The synthesis of N-alkylated indazoles often presents a challenge in controlling the regioselectivity of the alkylation, as it can occur at either the N-1 or N-2 position, leading to a mixture of isomers. This protocol addresses this challenge by proposing a method that favors the formation of the desired N-2 methylated product.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the formation of the indazole ring from a substituted aniline precursor, followed by a regioselective N-methylation.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-4-methyl-1H-indazole

This procedure is adapted from a known method for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline[1]. The core of this transformation is a diazotization of the primary amine followed by an intramolecular cyclization to form the indazole ring.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| 4-Bromo-2,5-dimethylaniline | C₈H₁₀BrN | 200.08 | 10.0 g (49.98 mmol) | Starting material |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 5.6 mL (59.97 mmol) | Acetylating agent |

| Potassium Acetate | CH₃COOK | 98.14 | 0.74 g (7.50 mmol) | Base |

| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 7.5 mL (54.98 mmol) | Diazotizing agent |

| Chloroform | CHCl₃ | 119.38 | 350 mL | Solvent |

| Concentrated HCl | HCl | 36.46 | ~250 mL | For hydrolysis |

| 50% Sodium Hydroxide | NaOH | 40.00 | As needed | For pH adjustment |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |

| Heptane | C₇H₁₆ | 100.21 | For precipitation | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

Experimental Protocol

-

Acetylation: In a 500 mL round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline (10.0 g, 49.98 mmol) in chloroform (350 mL). To this solution, add acetic anhydride (5.6 mL, 59.97 mmol) dropwise at a temperature below 40°C. Stir the solution for 1 hour at room temperature.

-

Diazotization and Cyclization: Add potassium acetate (0.74 g, 7.50 mmol) and isoamyl nitrite (7.5 mL, 54.98 mmol) to the reaction mixture. Heat the solution to reflux (approximately 68°C) and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: After cooling to room temperature, remove the chloroform by rotary evaporation. Add water (100 mL) and concentrated hydrochloric acid (200 mL) to the residue. Heat the mixture to 50-55°C and add another portion of concentrated HCl (50 mL) over 1 hour. Continue heating for an additional 2 hours to ensure complete hydrolysis of the acetyl group.

-

Neutralization and Extraction: Cool the reaction mixture to 20°C in an ice bath. Carefully add 50% sodium hydroxide solution to adjust the pH to approximately 11, ensuring the temperature remains below 37°C. Add water (50 mL) and ethyl acetate (150 mL) and stir. Filter the mixture through a pad of Celite to remove any solids. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Add heptane to the residue to precipitate the product. Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield 5-bromo-4-methyl-1H-indazole.

Part 2: Regioselective N-2 Methylation of 5-Bromo-4-methyl-1H-indazole

The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. To achieve regioselective methylation at the N-2 position, kinetic control is favored. Several methods have been reported to achieve high N-2 selectivity, including the use of specific methylating agents under controlled conditions[2][3]. The Mitsunobu reaction is also known to favor N-2 alkylation of indazoles[4][5][6]. This protocol will detail a method adapted from the methylation of substituted indazoles using methyl iodide[3].

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |